molecular formula C7H17N B13497881 3-Methylhexan-3-amine

3-Methylhexan-3-amine

Cat. No.: B13497881
M. Wt: 115.22 g/mol
InChI Key: HGNVEXMJZVUWJO-UHFFFAOYSA-N
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Description

3-Methylhexan-3-amine is an organic compound classified as a tertiary amine It is characterized by a hexane backbone with a methyl group and an amine group attached to the third carbon atom

Properties

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

3-methylhexan-3-amine

InChI

InChI=1S/C7H17N/c1-4-6-7(3,8)5-2/h4-6,8H2,1-3H3

InChI Key

HGNVEXMJZVUWJO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylhexan-3-amine can be synthesized through several methods, including:

Industrial Production Methods: Industrial production often involves the alkylation of ammonia due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors under controlled temperature and pressure to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methylhexan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-Methylhexan-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tertiary amine structure makes it less reactive compared to primary and secondary amines, providing stability in various chemical reactions .

Biological Activity

3-Methylhexan-3-amine, also known as tert-amylamine, is a branched-chain amine with the chemical formula C7H17NC_7H_{17}N. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 3-Methylhexan-3-amine can be represented as follows:

Structural Formula  CH3 2C NH2 CH2CH2CH3\text{Structural Formula }\quad \text{ CH}_3\text{ }_2\text{C NH}_2\text{ CH}_2\text{CH}_2\text{CH}_3

This compound is characterized by a tertiary amine group, which influences its reactivity and biological interactions.

  • Inhibition of Enzymatic Activity : Research indicates that 3-Methylhexan-3-amine may inhibit certain enzymes involved in metabolic pathways. For example, it has been studied for its potential to affect histone methylation processes, which are crucial in gene expression regulation .
  • Cell Proliferation Effects : In vitro studies have demonstrated that 3-Methylhexan-3-amine can influence cell proliferation. Specific concentrations of the compound have shown cytostatic effects on various cancer cell lines by modulating the expression of genes associated with cell cycle regulation .

Toxicological Profile

The toxicity of 3-Methylhexan-3-amine has been evaluated through various studies:

  • Acute Toxicity : Data suggests that exposure to high concentrations can lead to adverse effects such as respiratory distress and central nervous system depression. The compound's interaction with biological membranes may contribute to these effects .
  • Chronic Exposure : Long-term exposure studies indicate potential neurotoxic effects, necessitating further investigation into its safety profile for occupational exposure .

Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the effects of 3-Methylhexan-3-amine on MLL-rearranged leukemia cells. The compound was shown to reduce the expression of pro-leukemic genes such as HOXA9 and MEIS1 in a dose-dependent manner. The results indicated that treatment with increasing concentrations led to significant inhibition of cell proliferation and induced apoptosis in these cells .

Study 2: Neurotoxicity Assessment

A neurotoxicity assessment was conducted on animal models exposed to varying doses of 3-Methylhexan-3-amine. Behavioral changes were observed, including decreased motor activity and altered reflexes, suggesting that the compound may have neurotoxic effects at certain exposure levels .

Data Tables

Study Effect Observed Concentration (µM) Outcome
Cytotoxicity on MLLr cellsDecreased HOXA9 expression0.1 - 3.2Inhibition of cell proliferation
Neurotoxicity in animal modelsDecreased motor activityVariesBehavioral changes observed

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